Orvepitant Maleate

Oral bioavailability Species-dependent pharmacokinetics Preclinical development

Researchers requiring CNS-penetrant NK1 antagonists often encounter compounds with inadequate brain exposure, limiting translational validity. Orvepitant maleate directly addresses this gap as a purpose-engineered tool compound with verified central target engagement. • Brain-to-plasma ratio of 1.2 in rat; PET-confirmed >90% central NK1 receptor occupancy in humans at 30 mg/day. • Demonstrated 26% reduction in objective daytime cough frequency (P<0.001) in Phase 2 chronic refractory cough trial. • Supplied as characterized anhydrous crystalline polymorph (Form 1) with defined patent-protected specifications, ensuring batch-to-batch reproducibility.

Molecular Formula C35H39F7N4O6
Molecular Weight 744.7 g/mol
CAS No. 579475-24-4
Cat. No. B609775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrvepitant Maleate
CAS579475-24-4
SynonymsGW-823296B;  GW823296B;  GW 823296B;  Orvepitant maleate
Molecular FormulaC35H39F7N4O6
Molecular Weight744.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN5C(C4)CCC5=O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C31H35F7N4O2.C4H4O4/c1-18-12-23(32)4-6-26(18)27-16-24(40-10-11-41-25(17-40)5-7-28(41)43)8-9-42(27)29(44)39(3)19(2)20-13-21(30(33,34)35)15-22(14-20)31(36,37)38;5-3(6)1-2-4(7)8/h4,6,12-15,19,24-25,27H,5,7-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24+,25+,27-;/m1./s1
InChIKeyIPACOHTZCSBGBV-WUXDIRCFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Orvepitant Maleate (CAS 579475-24-4): An Orally Bioavailable, Brain-Penetrant NK1 Receptor Antagonist


Orvepitant Maleate (also known as GW823296 maleate) is a potent and selective neurokinin-1 (NK1) receptor antagonist developed by GlaxoSmithKline [1]. It exhibits a high binding affinity for the human NK1 receptor with a pKi of 10.2 (Ki = 0.063 nM) and demonstrates the ability to cross the blood-brain barrier [2]. Unlike several other NK1 antagonists that are primarily peripherally restricted or have been developed exclusively for emesis, orvepitant was specifically designed as a CNS-penetrant candidate for central indications including major depressive disorder, post-traumatic stress disorder, and chronic refractory cough [3]. It is supplied as the maleate salt form, with defined anhydrous crystalline polymorphic characteristics (Form 1) that have been characterized and protected by patent [4].

1 CNS-penetrant NK1 antagonist research requiring blood-brain barrier crossing
2 Species-comparative PK and oral bioavailability investigation
3 Solid-state characterization and polymorph-controlled formulation studies

Why In-Class NK1 Antagonists Cannot Substitute for Orvepitant Maleate in Research and Therapeutic Development


NK1 receptor antagonists are not functionally interchangeable due to substantial differences in CNS penetration, oral bioavailability across species, metabolic stability, and target engagement profiles [1]. Orvepitant was specifically engineered following the discovery of casopitant to enhance developability characteristics for CNS indications, with modifications to its pharmacophore that enable a brain-to-plasma ratio of 1.2 in rats following intravenous administration [2]. In contrast, aprepitant—the only currently approved NK1 antagonist—exhibits limited CNS penetration and is indicated solely for chemotherapy-induced nausea and vomiting [3]. Other investigational NK1 antagonists such as vestipitant and serlopitant demonstrate varying brain penetration profiles, species-dependent oral bioavailability, and distinct clinical development trajectories that preclude direct substitution [1]. The quantitative evidence below establishes where orvepitant maleate possesses verifiable differentiation relative to these comparators, enabling informed scientific selection.

CNS penetration profile of aprepitant or peripherally restricted NK1 antagonists may not support central target engagement studies where brain exposure is required.
Aprepitant B/P ratio estimated at 0.3-0.4 vs. orvepitant 1.2 in rat.
Oral bioavailability across species differs markedly among NK1 antagonists; casopitant and earlier molecules show lower and less species-dependent exposure, limiting direct PK substitution.
Orvepitant 17% rat, 55% dog; direct substitution may alter model outcomes.
Selectivity profiles vary; older agents like casopitant lack the ~14,900-fold NK1/sigma-1 selectivity window, potentially introducing off-target pharmacology in CNS signaling studies.

Quantitative Differentiation Evidence for Orvepitant Maleate Versus NK1 Antagonist Comparators


Superior Oral Bioavailability in Canine Model Relative to Rat: A Species-Dependent PK Differentiation Relevant for Preclinical Study Design

Orvepitant maleate demonstrates a pronounced species-dependent oral bioavailability that distinguishes it from several other NK1 antagonists with consistently low bioavailability across species. In rat, oral bioavailability (F) was measured at 17%, whereas in dog, F reached 55%—a 3.2-fold increase [1]. This species divergence is not uniformly observed across all NK1 antagonists; for instance, casopitant (GW679769), the predecessor molecule from which orvepitant was derived, was reported to have different bioavailability constraints that motivated the design optimization leading to orvepitant [2]. The 55% bioavailability in dog provides a translational advantage for efficacy studies in canine models of emesis or CNS disorders.

Species-dependent oral bioavailability
Reported
Rat 17% vs Dog 55% (3.2× higher)
Casopitant predecessor had bioavailability limitations (specific values not disclosed).
Supports species-specific PK model selection and allometric scaling studies.
Class-level inference; verify in desired model.
Oral bioavailability Species-dependent pharmacokinetics Preclinical development

Demonstrated Brain Penetration with Quantified Brain-to-Plasma Ratio Supporting CNS-Targeted Research Applications

Orvepitant maleate achieves a brain-to-plasma (B/P) ratio of 1.2 at 5 minutes following intravenous administration of a 1 mg/kg dose in rats, indicating rapid and effective penetration across the blood-brain barrier [1]. This CNS exposure profile is a deliberate design feature distinguishing orvepitant from peripherally restricted NK1 antagonists such as aprepitant, which exhibits limited brain penetration (brain-to-plasma ratio of approximately 0.3-0.4 in preclinical models) and is not indicated for CNS disorders [2]. The B/P ratio >1.0 indicates that orvepitant achieves brain concentrations exceeding plasma concentrations, a favorable characteristic for central target engagement. Additionally, a positron emission tomography (PET) study in human volunteers demonstrated that orvepitant at 30 mg/day achieves full and sustained central NK1 receptor occupancy (>90%), which was correlated with antidepressant efficacy [3].

Brain-to-plasma ratio
Reported
B/P ratio 1.2 at 5 min post i.v. 1 mg/kg (rat)
Aprepitant literature estimate ~0.3-0.4.
Relevant for CNS NK1 receptor occupancy research models.
Cross-study comparison; confirm under own conditions.
Blood-brain barrier penetration CNS drug development NK1 receptor occupancy

Statistically Significant Reduction in Objective Cough Frequency in Chronic Refractory Cough Patients: Phase 2 Clinical Efficacy Data

In the VOLCANO-1 Phase 2 pilot study, orvepitant maleate (30 mg once daily for 4 weeks) produced a statistically significant reduction in objective daytime cough frequency of 18.9 coughs/hour (26% reduction from baseline; 95% CI: 9.6-28.3; P < 0.001) at week 4 in patients with chronic refractory cough (CRC) [1]. The effect was apparent at week 1 (reduction of 27.0 coughs/hour, 38% reduction; P = 0.001) and sustained after drug discontinuation at week 8 (reduction of 20.4 coughs/hour, 29% reduction; P = 0.020) [1]. While no direct head-to-head comparison with other NK1 antagonists in CRC has been published, this represents one of the few NK1 antagonists with clinical evidence in this specific indication. The only other NK1 antagonist with reported clinical investigation in CRC is aprepitant, which showed a 22.6% reduction in cough frequency in a small open-label study [2].

Cough frequency reduction (Phase 2)
Endpoint context
−18.9 coughs/h at week 4 (26% reduction, 95% CI 9.6–28.3, P
Sustained effect 29% reduction at week 8 after discontinuation.
Supports antitussive mechanism research and cough reflex hypersensitivity studies.
Open-label design; direct comparator data not available.
NK1 binding affinity & selectivity
Reported
Ki 0.0631 nM (pKi 10.2); ~14,900-fold over sigma-1 (Ki 940 nM)
Casopitant Ki 0.33 nM, ~5.2-fold lower affinity.
Facilitates NK1 receptor occupancy studies with reduced sigma-1 off-target concern.
Cross-study comparable; review assay conditions.
Polymorphic form identity
Specification review
Anhydrous crystalline Form 1; characterized by XRPD, IR, DSC
Patent-protected US 8,586,588.
Supports batch-to-batch reproducibility in dissolution and formulation studies.
Verify polymorph consistency upon receipt.
Itch-scratching inhibition (gerbil)
Reported
MED ≤0.1 mg/kg p.o. vs serlopitant MED 0.3 mg/kg
≥3-fold lower MED in gerbil scratching model.
Supports pruritus pathway research and preclinical antipruritic mechanism studies.
Cross-study comparison; model transferability to review.
Chronic refractory cough Antitussive therapy Phase 2 clinical trial

High Affinity and Functional Antagonism at Human NK1 Receptor with Quantified Selectivity Over Sigma-1 Receptor

Orvepitant maleate demonstrates sub-nanomolar binding affinity for the human NK1 receptor with a Ki of 0.0631 nM (pKi = 10.2), as measured by displacement of [3H]substance P from human recombinant NK1 receptors expressed in CHO cells [1]. Functional antagonism was confirmed by inhibition of substance P-induced Ca2+ release in hNK1-CHO cells, yielding an apparent pKB of 10.30 [2]. Selectivity profiling against the sigma-1 receptor, an off-target of concern for some NK1 antagonists, revealed a Ki of 940 nM, representing approximately 14,900-fold selectivity for NK1 over sigma-1 [3]. For comparison, casopitant (GW679769), the predecessor NK1 antagonist, exhibits a Ki of 0.33 nM (pKi = 9.48) at the human NK1 receptor under similar assay conditions, indicating that orvepitant demonstrates approximately 5-fold higher binding affinity [4].

NK1 binding affinity & selectivity
Reported
Ki 0.0631 nM (pKi 10.2); ~14,900-fold over sigma-1 (Ki 940 nM)
Casopitant Ki 0.33 nM, ~5.2-fold lower affinity.
Facilitates NK1 receptor occupancy studies with reduced sigma-1 off-target concern.
Cross-study comparable; review assay conditions.
Receptor binding affinity Selectivity profiling NK1 antagonist potency

Defined Anhydrous Crystalline Form 1 with Patent-Protected Polymorphic Characterization Enabling Reproducible Formulation

Orvepitant maleate has been characterized and protected as a specific anhydrous crystalline polymorph designated 'Form 1' [1]. This polymorph is defined by its X-ray powder diffraction (XRPD) pattern, infrared (IR) spectrum, and differential scanning calorimetry (DSC) thermogram, providing a reproducible solid-state reference standard [1]. Polymorphic consistency is critical for ensuring batch-to-batch reproducibility in both research and development settings, as variations in crystal form can affect solubility, dissolution rate, and ultimately bioavailability. While other NK1 antagonists such as aprepitant also have defined polymorphic forms (e.g., aprepitant Form I and Form II), the specific Form 1 of orvepitant maleate is compositionally distinct and protected under US Patent 8,586,588 [1]. This characterization provides procurement confidence regarding material identity and physical consistency.

Polymorphic form identity
Specification review
Anhydrous crystalline Form 1; characterized by XRPD, IR, DSC
Patent-protected US 8,586,588.
Supports batch-to-batch reproducibility in dissolution and formulation studies.
Verify polymorph consistency upon receipt.
Polymorph characterization Crystalline form Pharmaceutical formulation

Potent Inhibition of Itch-Associated Scratching Behavior in Mongolian Gerbil Model with Low Minimum Effective Dose

In a Mongolian gerbil model of scratching behavior induced by intradermal GR73632 (30 nmol), orvepitant maleate produced profound inhibition of itch-associated responses at oral doses ranging from 0.1 to 10 mg/kg, with a minimum effective dose identified as ≤0.1 mg/kg p.o. [1]. This preclinical antipruritic activity is relevant because substance P and NK1 receptor signaling are implicated in pruritus pathophysiology [1]. For context, serlopitant (another NK1 antagonist under investigation for pruritus) required oral doses of 0.3-3 mg/kg to achieve significant inhibition in similar gerbil scratching models, suggesting that orvepitant demonstrates comparable or potentially greater potency on a mg/kg basis in this preclinical paradigm [2].

Itch-scratching inhibition (gerbil)
Reported
MED ≤0.1 mg/kg p.o. vs serlopitant MED 0.3 mg/kg
≥3-fold lower MED in gerbil scratching model.
Supports pruritus pathway research and preclinical antipruritic mechanism studies.
Cross-study comparison; model transferability to review.
Pruritus Antipruritic activity In vivo preclinical model

High-Value Research and Preclinical Development Applications for Orvepitant Maleate


CNS-Targeted NK1 Antagonism Studies Requiring Verified Brain Penetration

Researchers investigating central nervous system disorders mediated by substance P/NK1 signaling—including major depressive disorder, post-traumatic stress disorder, and anxiety—should prioritize orvepitant maleate due to its documented brain-to-plasma ratio of 1.2 in rat and PET-confirmed >90% central NK1 receptor occupancy in humans at 30 mg/day [1]. This contrasts with peripherally restricted NK1 antagonists such as aprepitant, which exhibit substantially lower brain penetration and are unsuitable for CNS-focused research [2].

Chronic Refractory Cough (CRC) and Antitussive Mechanism Research

Orvepitant maleate is one of only two NK1 antagonists with published Phase 2 clinical efficacy data in chronic refractory cough, demonstrating a 26% reduction in objective daytime cough frequency at week 4 (P < 0.001) [3]. Researchers investigating the role of substance P/NK1 signaling in cough reflex hypersensitivity or developing novel antitussive therapies should consider orvepitant as a mechanistically validated tool compound for this emerging indication, particularly given the sustained effect observed at week 8 following drug discontinuation [3].

Pruritus and Itch Pathway Research in Preclinical Models

The low minimum effective dose (≤0.1 mg/kg p.o.) of orvepitant maleate in the Mongolian gerbil scratching model makes it a suitable candidate for preclinical investigations of NK1-mediated pruritus mechanisms [4]. This application is particularly relevant for research into chronic pruritus associated with inflammatory dermatoses, cholestasis, or EGFR inhibitor-induced itch, where substance P has been implicated as a key mediator [4].

Species-Comparative Pharmacokinetic and Bioavailability Studies

The pronounced species-dependent oral bioavailability of orvepitant maleate—17% in rat versus 55% in dog—offers a valuable research tool for investigating species-specific factors affecting NK1 antagonist absorption, metabolism, and distribution [1]. This 3.2-fold bioavailability difference, coupled with the divergent plasma clearance (29 mL/min/kg in rat vs. 6 mL/min/kg in dog) and half-life (2.3 h in rat vs. 6.1 h in dog), provides a defined experimental system for studying determinants of oral exposure and for allometric scaling in preclinical development programs [1].

Application
Selection Property
Validation Focus
CNS NK1 receptor occupancy research
Reported brain-to-plasma ratio and PET occupancy context
Verify brain exposure and target engagement in model
Cough reflex hypersensitivity studies
Reported objective cough frequency endpoint
Antitussive mechanism and dose-response design
Pruritus signaling research
Preclinical scratching behavior inhibition context
Itch-associated behavioral endpoints and model selection
Species-comparative PK and allometric scaling
Species-dependent oral exposure and clearance profile
Cross-species absorption and metabolism interpretation

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